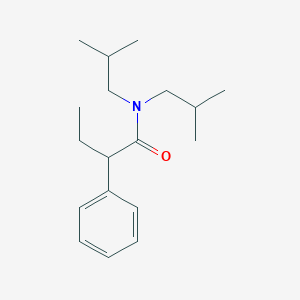![molecular formula C17H12ClN3O2S B263166 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263166.png)
2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole, also known as CQ-derivatives, is a chemical compound that has gained attention in scientific research for its potential use in treating diseases such as cancer and malaria.
Aplicaciones Científicas De Investigación
2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees have been the subject of numerous scientific studies due to their potential use in treating a variety of diseases. One study found that 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees can inhibit the growth of the malaria parasite by disrupting its ability to digest hemoglobin.
Mecanismo De Acción
The mechanism of action for 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees is not yet fully understood, but studies suggest that they may work by inhibiting protein synthesis or disrupting the function of cellular membranes. Additionally, 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees may interact with DNA and RNA to induce cell death.
Biochemical and Physiological Effects:
2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees have been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. They have also been shown to modulate the immune system and affect the expression of genes involved in cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees offer several advantages for lab experiments, including their ability to selectively target cancer cells and their low toxicity to healthy cells. However, 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees can be difficult to synthesize and may have limited solubility in water, which can make them challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees. One area of interest is the development of new synthesis methods that can produce 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees with improved properties. Additionally, researchers are exploring the use of 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees in combination with other drugs to enhance their effectiveness. Finally, there is ongoing research into the use of 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees for the treatment of other diseases, including Alzheimer's and Parkinson's.
In conclusion, 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees are a promising area of research with potential applications in the treatment of cancer, malaria, and other diseases. While there is still much to learn about their mechanism of action and potential uses, ongoing research is likely to yield new insights and applications for these compounds.
Métodos De Síntesis
2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees can be synthesized using a variety of methods, including the reaction of 7-chloro-4-quinoline thiol with 5-(5-methyl-2-furyl)-1,3,4-oxadiazole in the presence of a base. Other methods include the reaction of 7-chloro-4-quinoline thiol with various aldehydes and ketones, which can produce a range of 2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazolees with different properties.
Propiedades
Fórmula molecular |
C17H12ClN3O2S |
|---|---|
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
2-[(7-chloroquinolin-4-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12ClN3O2S/c1-10-2-5-14(22-10)17-21-20-16(23-17)9-24-15-6-7-19-13-8-11(18)3-4-12(13)15/h2-8H,9H2,1H3 |
Clave InChI |
ARNCETILADYOQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=C4C=CC(=CC4=NC=C3)Cl |
SMILES canónico |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=C4C=CC(=CC4=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)





![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)





![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)